(5-Bromo-2-fluorophenyl)(phenyl)methanone

Vue d'ensemble

Description

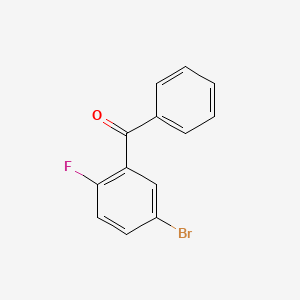

(5-Bromo-2-fluorophenyl)(phenyl)methanone is a useful research compound. Its molecular formula is C13H8BrFO and its molecular weight is 279.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that (5-Bromo-2-fluorophenyl)(phenyl)methanone may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Related compounds have been found to possess various biological activities, indicating that they may affect a broad range of biochemical pathways .

Pharmacokinetics

It’s known that the compound is a solid crystal and is soluble in some organic solvents, such as ethanol and dimethyl sulfoxide . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have shown a variety of biological activities, suggesting that this compound may have diverse molecular and cellular effects .

Action Environment

It’s known that the compound is a solid crystal and is soluble in some organic solvents, such as ethanol and dimethyl sulfoxide . These properties could influence its stability and efficacy in different environments.

Activité Biologique

(5-Bromo-2-fluorophenyl)(phenyl)methanone is an organic compound classified as an aryl ketone, characterized by the presence of bromine and fluorine substituents on its phenyl rings. This unique structural configuration suggests potential biological activities that merit investigation. This article reviews existing literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 279.1 g/mol. The compound features a central carbonyl group attached to two phenyl rings, one of which is substituted with bromine at the 5-position and fluorine at the 2-position. The presence of these halogen atoms enhances the compound's reactivity and potential for biological interactions due to their electron-withdrawing effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The halogen substituents can enhance lipophilicity, allowing better membrane penetration and interaction with microbial targets. In vitro studies have demonstrated that halogenated phenyl derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar antimicrobial efficacy.

Anticancer Properties

The anticancer potential of this compound is supported by studies investigating structurally related compounds. For instance, similar aryl ketones have shown activity against human cancer cell lines, including glioblastoma and melanoma . The mechanism often involves the compound acting as an electrophile, forming covalent bonds with nucleophilic sites on target proteins, which can lead to modulation of enzyme activity or receptor interactions.

Table 1: Summary of Anticancer Activity in Related Compounds

The biological activity of this compound is primarily attributed to its ability to act as an electrophile in nucleophilic reactions. The electron-withdrawing nature of the bromine and fluorine substituents increases the electrophilicity of the carbonyl carbon, facilitating interactions with nucleophilic sites on enzymes and receptors. This interaction can lead to inhibition or activation of various biological pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluating similar brominated compounds found that they exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes due to increased lipophilicity from halogen substitutions.

- Anticancer Activity : In a comparative study, derivatives similar to this compound were tested against multiple cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through oxidative stress pathways.

Applications De Recherche Scientifique

Synthesis of Key Intermediates

The compound serves as a critical building block in the synthesis of various pharmaceuticals, particularly SGLT2 inhibitors. For instance, it has been utilized in the synthesis of diarylmethanes through Friedel-Crafts acylation, demonstrating its versatility in organic synthesis . The synthesis method typically involves:

- Reagents : Titanium tetrachloride (TiCl₄) and sodium borohydride (NaBH₄) are commonly used to facilitate the reaction.

- Conditions : The reaction is often conducted under controlled temperatures to optimize yields.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives synthesized from (5-bromo-2-fluorophenyl)(phenyl)methanone. For example, a derivative was evaluated for its inhibitory effects on SPC-A-1 human lung adenocarcinoma cells. The findings indicated significant cytotoxicity, suggesting that this compound could be further developed into an anticancer agent .

SGLT2 Inhibitors

This compound is also integral in the synthesis of SGLT2 inhibitors, which are used in managing diabetes by preventing glucose reabsorption in the kidneys. The synthesis involves creating complex structures that include this compound as a core component .

Agrochemical Applications

In addition to its pharmaceutical relevance, this compound is recognized for its potential applications in agrochemicals. Its derivatives have been explored for their efficacy as pesticides and herbicides, providing a basis for developing new agricultural products .

Case Studies and Research Findings

Several case studies illustrate the compound's application:

Propriétés

IUPAC Name |

(5-bromo-2-fluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERLHWDVTGPLOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.